![molecular formula C21H23N3O2S B5709293 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, also known as MN-64, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to a class of compounds known as sulfonamides, which have been used for decades as antibiotics and antifungal agents. However, MN-64 has shown promise in a different area of research, specifically in the field of neuroscience and drug discovery.
Wirkmechanismus
The exact mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is still being studied, but it is believed to involve modulation of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in several cellular processes, including the regulation of calcium signaling, oxidative stress, and apoptosis. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has been shown to enhance the activity of the sigma-1 receptor, which may lead to increased neuronal survival and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has several biochemical and physiological effects, including the ability to reduce oxidative stress, decrease inflammation, and improve cognitive function. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is its high affinity for the sigma-1 receptor, which makes it a promising candidate for drug development. However, there are also several limitations to its use in lab experiments, including its low solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. Additionally, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide may have potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the potential of this compound in the field of drug discovery and neuroscience.
Synthesemethoden
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide involves several steps, starting with the reaction of 2-naphthalenesulfonyl chloride with 4-(4-methyl-1-piperazinyl)aniline in the presence of a base such as triethylamine. This is followed by purification and isolation of the product using column chromatography. The final product is a white crystalline powder with a melting point of around 180°C.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has been extensively studied for its potential use as a therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating several cellular processes such as calcium signaling, oxidative stress, and neuronal survival.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-23-12-14-24(15-13-23)20-9-7-19(8-10-20)22-27(25,26)21-11-6-17-4-2-3-5-18(17)16-21/h2-11,16,22H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZUUMCJRWBPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5709226.png)
![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)
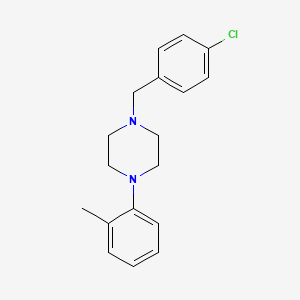
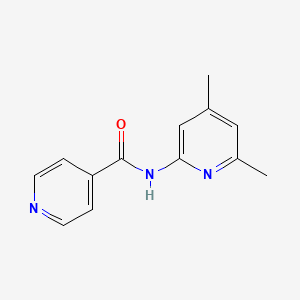

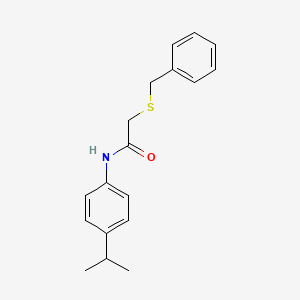

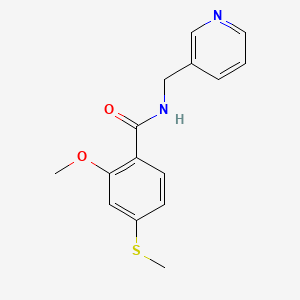
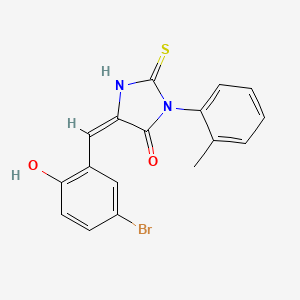


![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
